molecular formula C18H26BF4N3 B13654995 (S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Cat. No.: B13654995
M. Wt: 371.2 g/mol
InChI Key: LCNBIVCCERSRBG-RSAXXLAASA-N
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Description

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structure and reactivity. This compound is often used in advanced chemical synthesis and research due to its stability and versatility in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrrolo[2,1-c][1,2,4]triazole core: This step involves cyclization reactions under controlled conditions.

    Introduction of the tert-butyl and mesityl groups: These groups are introduced through substitution reactions using specific reagents and catalysts.

    Formation of the tetrafluoroborate salt: This final step involves the reaction of the intermediate compound with tetrafluoroboric acid or its salts.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or continuous flow reactors: To control reaction parameters precisely.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Requires specific catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate stands out due to its:

    Enhanced stability: Compared to other similar compounds.

    Versatility in reactions: Making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C18H26BF4N3

Molecular Weight

371.2 g/mol

IUPAC Name

(5S)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C18H26N3.BF4/c1-12-9-13(2)17(14(3)10-12)21-11-20-15(18(4,5)6)7-8-16(20)19-21;2-1(3,4)5/h9-11,15H,7-8H2,1-6H3;/q+1;-1/t15-;/m0./s1

InChI Key

LCNBIVCCERSRBG-RSAXXLAASA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H](CCC3=N2)C(C)(C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)C(C)(C)C)C

Origin of Product

United States

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